Hydrogen Bond Strength Differentiates Acetonitrile·HCl Complex from Free Acetonitrile
The acetonitrile-hydrogen chloride complex exhibits a well-defined hydrogen bond, which is absent in free acetonitrile. The Gibbs free binding energy (ΔG°295 K) for the complex was experimentally determined to be between 4.8 and 7.9 kJ·mol⁻¹ via gas-phase FTIR spectroscopy, while the equilibrium hydrogen bond dissociation energy (De) was found to be 21.8 ± 1.7 kJ·mol⁻¹ based on temperature-dependent IR photometry [1][2]. In contrast, free acetonitrile lacks a comparable intermolecular hydrogen bond donor, resulting in a binding energy of effectively zero for this type of interaction.
| Evidence Dimension | Hydrogen Bond Binding Energy (ΔG°295 K) |
|---|---|
| Target Compound Data | 4.8–7.9 kJ·mol⁻¹ |
| Comparator Or Baseline | Free acetonitrile |
| Quantified Difference | Baseline ΔG° ≈ 0 kJ·mol⁻¹ (no hydrogen bond) |
| Conditions | Gas-phase FTIR spectroscopy at 295 K |
Why This Matters
The presence of a hydrogen bond alters the complex's stability and reactivity in acid-catalyzed processes, making it a distinct chemical entity rather than a simple mixture.
- [1] Bork, N., Du, L., Reiman, H., Kurtén, T., & Vehkamäki, H. (2014). Benchmarking Ab Initio Binding Energies of Hydrogen-Bonded Molecular Clusters Based on FTIR Spectroscopy. The Journal of Physical Chemistry A, 118(28), 5316–5322. View Source
- [2] Ballard, L., & Henderson, G. (1991). Hydrogen bond energy of acetonitrile-hydrogen chloride by FTIR photometry. The Journal of Physical Chemistry, 95(2), 660–663. View Source
